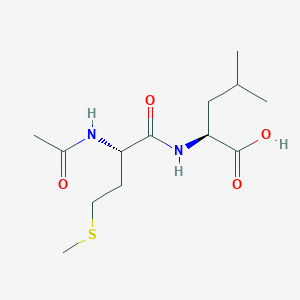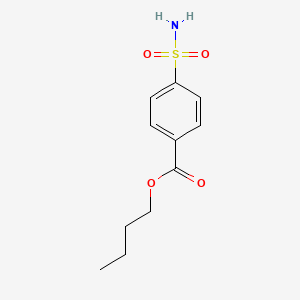![molecular formula C18H14ClN3 B14620951 2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-31-5](/img/structure/B14620951.png)
2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of dyes.
Méthodes De Préparation
The synthesis of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2-aminobiphenyl. The reaction conditions generally include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Analyse Des Réactions Chimiques
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The azo bond can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye synthesis and reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets and pathways involved in its interactions are primarily related to its chemical structure, which allows it to interact with various substrates and reagents in specific ways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine include other azo dyes such as:
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine These compounds share the azo bond characteristic but differ in their specific substituents and structures, which can affect their color, stability, and reactivity. The uniqueness of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine lies in its specific combination of substituents, which provides distinct properties and applications.
Propriétés
Numéro CAS |
60595-31-5 |
|---|---|
Formule moléculaire |
C18H14ClN3 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-[2-[(4-chlorophenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C18H14ClN3/c19-13-9-11-14(12-10-13)21-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)20/h1-12H,20H2 |
Clé InChI |
IRLDLZQKLSMDOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2N=NC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


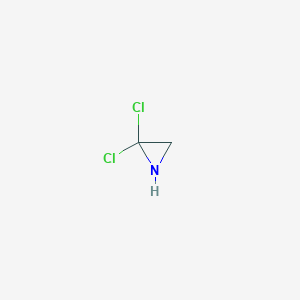


![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
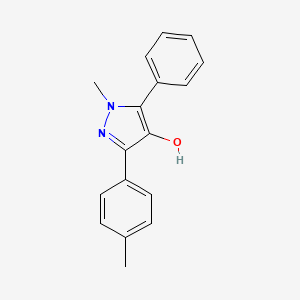

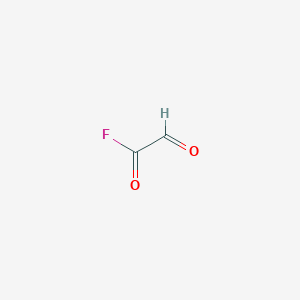
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
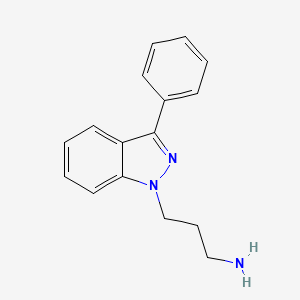
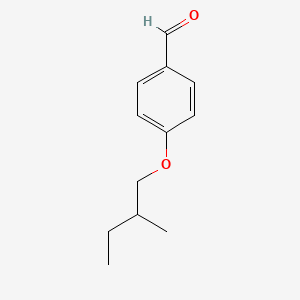
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
